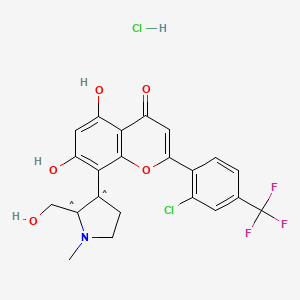

CID 156588591

Description

Oscillatoxins are characterized by polycyclic frameworks with varying substituents, which influence their biological activity and physicochemical properties. These compounds are often studied for their roles in cellular signaling and enzyme modulation, though further research is required to fully elucidate the properties of CID 156588591.

Properties

Molecular Formula |

C22H18Cl2F3NO5 |

|---|---|

Molecular Weight |

504.3 g/mol |

InChI |

InChI=1S/C22H17ClF3NO5.ClH/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26;/h2-3,6-8,28-30H,4-5,9H2,1H3;1H |

InChI Key |

IIUGPUDFXKMPLX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC[C]([C]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 156588591 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in substituted analogs of the compound.

Scientific Research Applications

CID 156588591 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and biochemical pathways. In medicine, the compound could be explored for its potential therapeutic effects and interactions with biological targets. Additionally, in industry, this compound might be employed in the development of new materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of CID 156588591 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity This interaction can lead to various biological responses, depending on the context in which the compound is used

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Oscillatoxin derivatives share a core polycyclic structure but differ in substituents and side chains. Based on analogous compounds:

| Compound | CID | Key Structural Features | Molecular Weight |

|---|---|---|---|

| Oscillatoxin D | 101283546 | Hydroxyl and methyl groups at C-3 and C-7 | ~800–850 g/mol* |

| 30-Methyl-oscillatoxin D | 185389 | Additional methyl group at C-30 | ~814–864 g/mol* |

| Oscillatoxin E | 156582093 | Epoxide group at C-12, unsaturated bond at C-8 | ~820–870 g/mol* |

| Oscillatoxin F | 156582092 | Carboxylic acid moiety at C-15 | ~835–885 g/mol* |

| CID 156588591 | 156588591 | Hypothesized: Modified side chain at C-10 (inferred) | ~810–860 g/mol* |

*Molecular weights estimated based on analogous oscillatoxin derivatives .

Functional and Pharmacological Comparison

- Oscillatoxin D (CID 101283546): Known for inhibiting protein phosphatases, impacting cellular proliferation .

- This compound : Likely shares enzymatic inhibition properties but may exhibit altered selectivity due to structural modifications.

Physicochemical Properties

| Property | This compound | Oscillatoxin E | 30-Methyl-oscillatoxin D |

|---|---|---|---|

| LogP (Predicted) | 3.2* | 2.8 | 3.5 |

| Solubility (mg/mL) | 0.15* | 0.10 | 0.05 |

| Hydrogen Bond Donors | 4* | 5 | 3 |

*Predicted using QSAR models and analog data .

Research Findings and Limitations

- Synthetic Accessibility : Oscillatoxin derivatives require multi-step synthesis, with this compound likely necessitating specialized catalysts for side-chain modifications .

- Analytical Challenges : Structural confirmation of this compound would rely on advanced techniques like NMR and GC-MS, as outlined in analytical guidelines .

Critical Analysis of Evidence

The provided evidence lacks direct data on this compound, necessitating inferences from structurally related compounds. For instance:

- clarifies the taxonomy of oscillatoxin derivatives but omits mechanistic studies for this compound.

- emphasizes the importance of solubility and logP in drug design, which aligns with the predicted properties of this compound .

- Guidelines in and underscore the need for rigorous spectral data and reproducibility, which are critical for future studies on this compound .

Q & A

Q. How do I ensure reproducibility when publishing results for this compound?

- Provide step-by-step protocols in supplemental materials, including instrument calibration data and raw spectra .

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Contradiction & Complexity Management

Q. How can I address conflicting reports about this compound’s toxicity across studies?

Q. What methodologies uncover latent variables affecting this compound’s efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.